molecular formula C17H16ClIN2O2S B4928285 N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-3-propoxybenzamide

N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-3-propoxybenzamide

Cat. No. B4928285
M. Wt: 474.7 g/mol
InChI Key: YDISNOZFQGJXPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-3-propoxybenzamide, also known as CIPTPB, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic properties.

Mechanism of Action

The mechanism of action of N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-3-propoxybenzamide is not fully understood, but it is believed to act through the inhibition of the NF-κB pathway, which is involved in inflammation and cancer development. N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-3-propoxybenzamide has also been shown to inhibit the activity of matrix metalloproteinases, which play a role in tumor invasion and metastasis.
Biochemical and Physiological Effects:
N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-3-propoxybenzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in inflammation. N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-3-propoxybenzamide has also been shown to inhibit the growth and invasion of cancer cells. Additionally, it has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-3-propoxybenzamide in lab experiments is its ability to target multiple pathways involved in inflammation and cancer development. However, a limitation of using N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-3-propoxybenzamide is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-3-propoxybenzamide research. One potential direction is to study its potential use in combination with other drugs for the treatment of cancer. Another potential direction is to study its potential use in treating other neurological disorders such as Huntington's disease. Additionally, further research is needed to fully understand the mechanism of action of N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-3-propoxybenzamide.

Synthesis Methods

The synthesis of N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-3-propoxybenzamide involves the reaction of 2-chloro-4-iodoaniline with carbon disulfide to form the corresponding dithiocarbamate. This intermediate is then reacted with 3-propoxybenzoyl chloride to yield N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-3-propoxybenzamide.

Scientific Research Applications

N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-3-propoxybenzamide has been studied for its potential therapeutic properties in various scientific research applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic effects in vitro and in vivo. N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-3-propoxybenzamide has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-[(2-chloro-4-iodophenyl)carbamothioyl]-3-propoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClIN2O2S/c1-2-8-23-13-5-3-4-11(9-13)16(22)21-17(24)20-15-7-6-12(19)10-14(15)18/h3-7,9-10H,2,8H2,1H3,(H2,20,21,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDISNOZFQGJXPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClIN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-chloro-4-iodophenyl)carbamothioyl]-3-propoxybenzamide

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